2-[(3-Methylphenyl)methyl]butanoic acid
Description
2-[(3-Methylphenyl)methyl]butanoic acid is a branched carboxylic acid characterized by a butanoic acid backbone with a 3-methylbenzyl group attached at the second carbon (C2). Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol. The 3-methylphenyl substituent introduces steric bulk and lipophilicity, which may influence its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11(12(13)14)8-10-6-4-5-9(2)7-10/h4-7,11H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTKXRCHDCTBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC(=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)methyl]butanoic acid typically involves the alkylation of butanoic acid derivatives with 3-methylbenzyl halides. One common method is the Friedel-Crafts alkylation, where butanoic acid is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)methyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives
Scientific Research Applications
2-[(3-Methylphenyl)methyl]butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)methyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-[(3-Methylphenyl)methyl]butanoic acid with key analogs:
Key Differences and Implications
Substituent Position and Lipophilicity: The target compound’s 3-methylbenzyl group at C2 increases steric hindrance and lipophilicity compared to 3-Methyl-2-phenylbutanoic acid, which has a phenyl group at C2 and a methyl at C3. V9302, a derivative with bis-aromatic and amino groups, exhibits significantly higher molecular weight (538.68 g/mol) and is designed for biological targeting (e.g., transmembrane glutamine inhibition) .
Functional Group Contributions: Sulfonamide-containing analogs (e.g., 2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid) introduce electronegative atoms (Cl, S, O), enhancing hydrogen-bonding capacity and acidity. This contrasts with the simpler carboxylic acid group in the target compound .
Synthetic Accessibility: The synthesis of 3-Methyl-2-phenylbutanoic acid involves straightforward alkylation or Friedel-Crafts reactions, whereas the target compound’s benzyl group may require multi-step coupling (e.g., Grignard or Suzuki reactions). Derivatives like V9302 demand complex multi-component syntheses .
Biological Activity
2-[(3-Methylphenyl)methyl]butanoic acid, also known by its IUPAC name 2-(3-methylbenzyl)butanoic acid, is an organic compound with the molecular formula CHO. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications.
Chemical Structure
The structure of this compound features a butanoic acid backbone with a 3-methylphenylmethyl substituent at the second carbon atom. This unique substitution pattern contributes to its distinct chemical properties.
Synthesis Methods
The synthesis of this compound typically involves alkylation reactions, such as:
- Friedel-Crafts Alkylation : Involves reacting butanoic acid with 3-methylbenzyl halides in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.
- Continuous Flow Processes : Industrial production can utilize advanced catalytic systems for high yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study comparing various compounds, it was found that derivatives of this compound showed effective inhibition against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Mycobacterium luteum
The minimum inhibitory concentration (MIC) values were determined using diffusion and serial dilution methods. Notably, certain derivatives demonstrated MIC values comparable to established antibiotics, indicating potential therapeutic applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The mechanism of action is believed to involve modulation of specific molecular targets and pathways, leading to reduced inflammation markers in various biological assays .
Study on Antimicrobial Activity
A detailed examination of the antimicrobial efficacy of this compound derivatives was conducted. The study utilized various bacterial strains and assessed their susceptibility through MIC testing. Key findings include:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 31.2 |
| This compound | Mycobacterium luteum | 62.5 |
| Derivative A | Escherichia coli | 15.6 |
| Derivative B | Candida tenuis | 250 |
These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory properties of the compound, exploring its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in cultured cells, suggesting its potential role in managing inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
